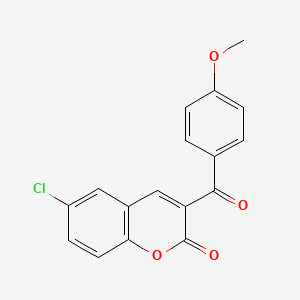

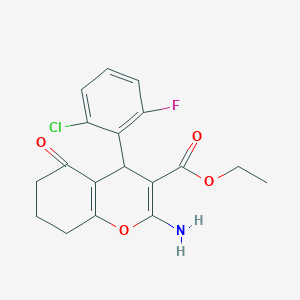

6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one, also known as CMBC, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has attracted the attention of many researchers due to its potential applications in various fields, including medicine, agriculture, and chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

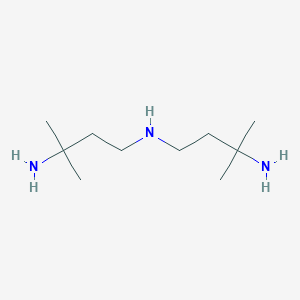

The study by Garazd et al. (2002) explored the synthesis of Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones through condensation with substituted 1,1-diaminomethanes. This research highlighted the potential neuroleptic and tranquilizing activities of these compounds, marking a significant advancement in the understanding of their biological activities Garazd et al., 2002.

Molecular Docking and Structural Analysis

Sert et al. (2018) characterized a similar compound through various spectroscopic techniques and investigated its molecular geometry, Hirshfeld surface, and interactions with interleukin-6 (IL-6). This comprehensive study provides insights into the compound's structural and electronic properties, enhancing our understanding of its potential biological applications Sert et al., 2018.

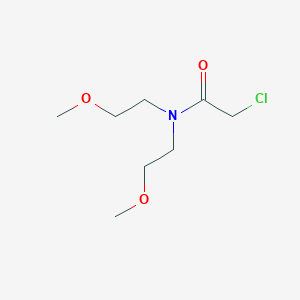

Chemical Synthesis Advances

Bam and Chalifoux (2018) developed a regioselective synthesis method for 2,3-disubstituted chromen-4-one derivatives, showcasing the versatility of 2-methoxybenzoyl chlorides in chemical synthesis. This methodology opens new avenues for the efficient and selective production of chromen-2-one derivatives, highlighting the compound's significance in synthetic chemistry Bam & Chalifoux, 2018.

Ionic Liquids in Synthesis

Kemperman et al. (2006) demonstrated the use of ionic liquids in the synthesis of benzo[c]chromen-6-ones, presenting a faster and more environmentally friendly alternative to traditional methods. This research not only showcases the compound's importance in organic synthesis but also contributes to the development of greener chemical processes Kemperman et al., 2006.

Review on Synthetic Protocols

Mazimba (2016) reviewed synthetic procedures for 6H-benzo[c]chromen-6-ones, underscoring their pharmacological importance and the need for efficient synthetic methods. This review offers a comprehensive overview of the current methodologies, highlighting the compound's significance in the development of pharmacologically active agents Mazimba, 2016.

Eigenschaften

IUPAC Name |

6-chloro-3-(4-methoxybenzoyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO4/c1-21-13-5-2-10(3-6-13)16(19)14-9-11-8-12(18)4-7-15(11)22-17(14)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUGGVGZPWJZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2924671.png)

![thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2924673.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2924682.png)